1-Methyl-pentylamine hydrochloride

Description

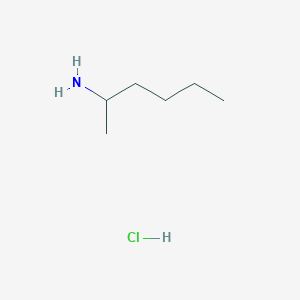

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

hexan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-4-5-6(2)7;/h6H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEGVJUBNYLFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Development for 1 Methyl Pentylamine Hydrochloride

Synthetic Pathways to N-Methylpentan-1-amine (Free Base)

The creation of the secondary amine N-methylpentan-1-amine can be approached through several established chemical transformations. These routes include building the carbon-nitrogen framework via reductive amination, modifying a carbonyl derivative through amide reduction, or adding a methyl group to a primary amine precursor via alkylation.

Reductive Amination Methodologies

Reductive amination is a widely utilized method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.orgyoutube.com For the synthesis of N-methylpentan-1-amine, this typically involves the reaction of pentanal with methylamine (B109427).

The reaction proceeds in two main steps under weakly acidic conditions (pH ~5-6):

Imine Formation: The nucleophilic methylamine attacks the carbonyl carbon of pentanal, forming a hemiaminal intermediate. This intermediate then dehydrates to form an N-methylpentan-1-imine. youtube.com

Reduction: A reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final secondary amine product. youtube.comyoutube.com

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial aldehyde. wikipedia.orgyoutube.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method. wikipedia.org

Table 1: Example Reagents for Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent Examples |

|---|---|---|

| Pentanal | Methylamine | Sodium Cyanoborohydride (NaBH3CN) |

| Pentanal | Methylamine | Sodium Triacetoxyborohydride (NaBH(OAc)3) |

This table presents typical reagents used in the reductive amination synthesis of N-methylpentan-1-amine.

Amide Reduction Approaches

The reduction of amides provides a robust route to amines. masterorganicchemistry.comyoutube.com This pathway involves the conversion of a carboxylic acid derivative into an amide, followed by reduction of the amide's carbonyl group. To synthesize N-methylpentan-1-amine, the precursor would be N-methylpentanamide.

The synthesis follows two key stages:

Amide Formation: Pentanoic acid is first converted to a more reactive derivative, such as pentanoyl chloride (using thionyl chloride, SOCl2), which then readily reacts with methylamine to form N-methylpentanamide. youtube.com

Amide Reduction: The resulting amide is reduced using a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation, reducing the carbonyl group completely to a methylene (B1212753) group (CH2). masterorganicchemistry.comyoutube.com The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reagents. masterorganicchemistry.com

This method is advantageous as amides are generally stable and easy to prepare and isolate. youtube.com However, it requires the use of strong, moisture-sensitive reducing agents. masterorganicchemistry.com

Alkylation Reactions for N-Methylation

Direct N-methylation of a primary amine is a straightforward approach to synthesizing secondary amines. chemrxiv.org In this case, pentylamine (also known as n-amylamine) serves as the starting material, and a methyl group is introduced onto the nitrogen atom. google.comwikipedia.org

A common method involves the use of alkylating agents like methyl halides (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. sciencemadness.org A significant challenge with this approach is the potential for over-alkylation, where the newly formed secondary amine reacts further to produce a tertiary amine (N,N-dimethylpentylamine) and even a quaternary ammonium (B1175870) salt. sciencemadness.orgthieme.com

A specific patented method details the reaction of n-pentylamine with benzaldehyde (B42025) to form an imine, which is then treated with dimethyl sulfate (B86663) as the methylating agent. The resulting intermediate is subsequently hydrolyzed to release N-methyl-pentylamine. google.com This procedure avoids the direct use of pentylamine with the alkylating agent, offering better control over the reaction. google.com

Table 2: N-Alkylation of Pentylamine

| Reactants | Methylating Agent | Solvent | Base/Conditions | Product |

|---|

Data sourced from a specific synthetic procedure. google.com

Hydrolysis of N-Methyl-N-pentylbenzamide

Amide hydrolysis can be employed as the final step in a synthetic sequence to release a target amine. pearson.com For this specific pathway, N-methyl-N-pentylbenzamide is synthesized and then hydrolyzed to yield N-methylpentan-1-amine and benzoic acid.

The process involves:

Synthesis of the Amide: N-methylpentan-1-amine is reacted with benzoyl chloride in the presence of a base to form the precursor, N-methyl-N-pentylbenzamide.

Hydrolysis: The amide is then cleaved by hydrolysis, which can be catalyzed by either acid or base. pearson.comrsc.org Acid-catalyzed hydrolysis, often using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), involves protonation of the amide's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. pearson.com The reaction yields the protonated amine (in this case, 1-methyl-pentylamine hydrochloride) and benzoic acid.

Phosphoramidate (B1195095) Hydrolysis for Primary Amine Synthesis

Phosphoramidates are compounds containing a nitrogen-phosphorus bond. wikipedia.org Their synthesis and subsequent hydrolysis can be used as a method for preparing amines. nih.gov While more commonly associated with prodrugs and nucleotides, the underlying chemistry can be applied to amine synthesis. nih.gov

The general strategy involves two steps:

Phosphoramidate Formation: A primary amine can react with a phosphoryl chloride derivative, such as diphenylchlorophosphate, to form a phosphoramidate. nih.gov This reaction effectively protects the amine.

Hydrolysis: The P-N bond of the phosphoramidate is then cleaved under hydrolytic conditions to release the free amine. nih.gov The stability of the phosphoramidate and the conditions required for hydrolysis can be tuned based on the substituents on the phosphorus atom. nih.gov While this method is generally described for primary amines, its principles could theoretically be adapted for the synthesis or deprotection of secondary amines.

Salt Formation Techniques for this compound

The conversion of the free base N-methylpentan-1-amine into its hydrochloride salt is a standard acid-base neutralization reaction. This process is often performed to improve the compound's stability, crystallinity, and handling properties. nih.gov

The typical procedure involves dissolving the purified N-methylpentan-1-amine free base in a suitable organic solvent. Common solvents include diethyl ether, isopropanol, or ethanol. A solution of hydrochloric acid is then added slowly with stirring. prepchem.com The HCl can be in the form of a concentrated aqueous solution or as a gas dissolved in an organic solvent (e.g., HCl in diethyl ether). prepchem.com

The reaction is an exothermic proton transfer from the hydrochloric acid to the basic nitrogen atom of the amine:

CH3(CH2)4NHCH3 + HCl → [CH3(CH2)4NH2CH3]+Cl-

The resulting this compound is typically insoluble in nonpolar organic solvents and precipitates out of the solution as a crystalline solid. prepchem.com The solid salt can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Process Optimization and Scale-Up Considerations in Synthesis

The transition of a synthetic route for this compound from laboratory-scale to industrial production necessitates rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility. Key parameters that are typically scrutinized during this phase include reaction temperature, pressure, stoichiometry of reactants, catalyst selection and loading, solvent choice, and reaction time.

A critical aspect of process optimization involves the careful management of reaction thermodynamics. For instance, in synthetic pathways involving exothermic reactions, such as reductive amination, maintaining a stable temperature profile is crucial to prevent runaway reactions and the formation of impurities. Cooling systems and controlled addition of reagents are often employed to manage heat evolution during scale-up.

Furthermore, the choice of reagents and solvents is re-evaluated for large-scale synthesis, prioritizing less hazardous and more environmentally benign options without compromising yield and purity. For example, while certain reducing agents may be effective at the lab scale, their cost, safety profile, or the complexity of waste disposal might render them unsuitable for industrial production.

The following table outlines key parameters and their considerations for the optimization and scale-up of a hypothetical synthesis of this compound, drawing parallels from established amine synthesis methodologies.

| Parameter | Laboratory-Scale Consideration | Scale-Up Consideration |

| Reactant Stoichiometry | Often used in excess to drive reaction to completion. | Optimized to be as close to stoichiometric as possible to reduce cost and waste. |

| Solvent | High-purity, often anhydrous solvents are used. | Cost-effective, recyclable, and lower environmental impact solvents are preferred. |

| Catalyst | High-activity precious metal catalysts may be used. | Focus on catalyst stability, reusability, and lower cost alternatives. Catalyst loading is minimized. |

| Temperature | Precise heating and cooling are relatively simple to achieve. | Heat transfer becomes a major challenge. Requires specialized reactor design. |

| Pressure | Reactions can be run at elevated pressures with standard lab equipment. | Requires robust, certified pressure vessels and stringent safety protocols. |

| Work-up & Purification | Chromatography is a common purification method. | Crystallization, distillation, and extraction are preferred for their scalability. |

One of the significant challenges in scaling up the synthesis of amine hydrochlorides is ensuring consistent crystalline form and particle size of the final product, which can impact its physical properties and formulation characteristics. Controlled crystallization processes, including seeding strategies and careful control of cooling rates and solvent composition, are therefore essential.

High-Throughput Experimentation (HTE) in Synthetic Route Discovery and Optimization

High-Throughput Experimentation (HTE) has emerged as a powerful tool in the pharmaceutical and chemical industries to accelerate the discovery and optimization of synthetic routes. jstar-research.com This approach utilizes automated platforms to perform a large number of experiments in parallel, allowing for the rapid screening of a wide range of reaction parameters. jstar-research.comyoutube.com For the synthesis of this compound, HTE can be instrumental in identifying optimal reaction conditions with minimal consumption of time and resources. youtube.com

The application of HTE in the development of a synthetic pathway for this compound would typically involve the following stages:

Primary Screening: A broad array of catalysts, ligands, solvents, and bases are rapidly screened to identify initial "hits" that produce the desired product. This is often done on a microscale, using well-plates with 96 or more wells.

Optimization of Reaction Parameters: Once promising conditions are identified, a more focused HTE approach is used to fine-tune parameters such as temperature, reactant concentration, and catalyst loading. This can involve Design of Experiments (DoE) methodologies to systematically explore the reaction space and identify optimal conditions with a minimum number of experiments.

Kinetic and Mechanistic Studies: HTE can also be employed to gather data for kinetic modeling and to gain a deeper understanding of the reaction mechanism. This information is invaluable for process control and troubleshooting during scale-up.

The data generated from HTE studies is typically analyzed using sophisticated software to identify trends and correlations that might not be apparent from traditional one-variable-at-a-time experimentation. The table below illustrates a hypothetical HTE screening plate layout for the optimization of a key step in the synthesis of this compound, such as a reductive amination reaction.

| Well | Catalyst | Ligand | Base | Solvent |

| A1 | Pd/C | None | NaOAc | Methanol |

| A2 | PtO2 | None | NaOAc | Methanol |

| A3 | Raney Ni | None | NaOAc | Methanol |

| B1 | Pd/C | PPh3 | K2CO3 | Ethanol |

| B2 | PtO2 | PPh3 | K2CO3 | Ethanol |

| B3 | Raney Ni | PPh3 | K2CO3 | Ethanol |

| ... | ... | ... | ... | ... |

The successful implementation of HTE can significantly shorten the development timelines for new synthetic routes and lead to more robust and efficient manufacturing processes for compounds like this compound. jstar-research.com The ability to rapidly screen a vast experimental space increases the probability of discovering novel and improved synthetic methodologies.

Mechanistic Investigations of Chemical Transformations Involving 1 Methyl Pentylamine Hydrochloride

Fundamental Reaction Pathways

The reactivity of 1-methyl-pentylamine hydrochloride is governed by the nature of the secondary ammonium (B1175870) group and the attached alkyl chains. The protonated nitrogen atom influences the electron distribution within the molecule, affecting its susceptibility to various chemical transformations.

Oxidation Pathways

The oxidation of secondary amines can proceed through various pathways, often yielding a range of products depending on the oxidizing agent and reaction conditions. For secondary alkylamines, oxidation can lead to the formation of hydroxylamines, nitrones, and imines. While specific studies on this compound are not extensively documented, the general mechanisms for secondary amine oxidation provide a probable framework.

Initial oxidation of a secondary amine typically involves the nitrogen atom, which can lead to the formation of a secondary hydroxylamine. This intermediate can be further oxidized to a nitrone. Alternatively, oxidation can occur at the carbon atom alpha to the nitrogen, leading to an iminium ion intermediate, which can then be converted to an imine.

Table 1: Potential Oxidation Products of 1-Methyl-pentylamine

| Oxidizing Agent | Potential Products | Reaction Conditions |

| Peroxy acids (e.g., m-CPBA) | N-hydroxy-1-methyl-pentylamine | Low temperature |

| Permanganate (B83412), Chromate | Imines, Ketones | Strong oxidizing conditions |

| Catalytic aerobic oxidation | Imines | Metal catalyst, O2 |

It is important to note that under acidic conditions, such as in the case of the hydrochloride salt, the nitrogen atom is protonated, which can decrease its nucleophilicity and potentially alter the course of the oxidation reaction. The presence of the chloride counter-ion may also play a role in the reaction mechanism.

Reduction Pathways

The reduction of a secondary alkylammonium salt like this compound is a challenging transformation. The protonated amine functionality is generally resistant to reduction. Catalytic hydrogenation, a common method for reducing many functional groups, is typically ineffective for the reduction of the C-N bond in simple saturated amines under standard conditions.

However, specific catalytic systems and reaction conditions can be employed to achieve the reduction of related functionalities. For instance, the reduction of amides to amines is a well-established process, often utilizing strong reducing agents like lithium aluminum hydride. While not a direct reduction of the ammonium salt, this highlights that C-N bond cleavage and formation are accessible under specific chemical environments. The direct reduction of the ammonium salt to the corresponding alkane and ammonia (B1221849) is thermodynamically challenging and would require harsh conditions or highly specialized catalysts.

Nucleophilic Substitution Reactivity

The reactivity of this compound in nucleophilic substitution reactions is twofold. The deprotonated form, 1-methyl-pentylamine, is a nucleophile due to the lone pair of electrons on the nitrogen atom. As a secondary amine, it can react with electrophiles such as alkyl halides in SN2 reactions to form tertiary amines. libretexts.orgyoutube.comchemguide.co.uk This reactivity is a fundamental aspect of amine chemistry.

Conversely, the alkyl chain of the 1-methyl-pentylammonium ion is generally not susceptible to nucleophilic attack. The C-N bond is strong, and the ammonium group is a poor leaving group. For a nucleophilic substitution to occur on the alkyl chain, the amine would need to be converted into a better leaving group, which is not a typical reaction pathway for simple alkylamines under standard conditions. The positive charge on the nitrogen atom does, however, activate the adjacent C-H bonds towards deprotonation under strongly basic conditions, which can lead to elimination reactions in suitable substrates.

Catalytic Transformations

The use of 1-methyl-pentylamine and its hydrochloride salt in catalytic transformations is an area of active research. Amines are widely used as ligands for metal catalysts and as organocatalysts themselves. The secondary amine moiety in 1-methyl-pentylamine can coordinate to metal centers, influencing the catalytic activity and selectivity of a variety of organic reactions.

For instance, secondary amines can be involved in catalytic cycles for hydrogenation, hydroformylation, and cross-coupling reactions. While specific examples utilizing this compound as a catalyst or ligand are not extensively reported in publicly available literature, its structural motifs are present in many known catalysts. Quaternary ammonium salts, which can be derived from secondary amines, are also known to catalyze certain reactions, such as phase-transfer catalysis. rsc.orgnih.gov

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the mechanistic details of chemical transformations. In reactions involving secondary amines like 1-methyl-pentylamine, various spectroscopic techniques are employed to detect and characterize transient species.

Spectroscopic Identification of Intermediates:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for characterizing the structure of reactants, products, and stable intermediates. Changes in chemical shifts can provide evidence for the formation of new chemical bonds and the presence of charged species like iminium ions. libretexts.orgopenstax.orgpressbooks.publibretexts.orgoregonstate.edu

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The N-H stretch of a secondary amine (around 3300-3500 cm-1) can be monitored to follow the progress of a reaction. The appearance of new bands, such as a C=N stretch for an imine intermediate, can provide direct evidence for its formation. openstax.orgpressbooks.publibretexts.orgoregonstate.edu

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of compounds and their fragmentation patterns. This technique can be used to identify reaction products and, in some cases, to detect short-lived intermediates by trapping them or by using specialized ionization techniques. The fragmentation of secondary amines in the mass spectrometer often involves α-cleavage, which can provide structural information. purdue.edugoogle.comjove.com

For example, in the oxidation of a secondary amine, the formation of an iminium ion intermediate could be inferred from NMR data showing a downfield shift of the protons on the carbon adjacent to the nitrogen. The subsequent formation of an imine would be confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum.

Analytical Methodologies for Characterization and Quantification of 1 Methyl Pentylamine Hydrochloride

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-Methyl-pentylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

In ¹H NMR spectroscopy of 1-methyl-pentylamine, the protons on the carbon adjacent to the nitrogen atom are deshielded and thus appear further downfield than typical alkane protons. The N-methyl group is particularly characteristic, often showing as a sharp three-proton singlet in the range of δ 2.2-2.6 ppm. pressbooks.pub The N-H proton signal for secondary amines can be broad and its chemical shift can vary, but its presence can be confirmed by its disappearance upon the addition of D₂O to the sample. pressbooks.pub

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbon atoms bonded to the electronegative nitrogen atom are deshielded and resonate at a lower field (higher ppm value) compared to other carbons in the alkyl chain. pressbooks.pub For instance, in a similar compound, N-methylcyclohexylamine, the carbon atom attached to the nitrogen is shifted downfield by approximately 24 ppm compared to the other ring carbons. pressbooks.pub

Table 1: Predicted NMR Spectroscopic Data for 1-Methyl-pentylamine

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H | 2.2 - 2.6 | Sharp singlet for the N-methyl group. pressbooks.pub |

| ¹H | Variable | Broad signal for the N-H proton, exchangeable with D₂O. pressbooks.pub |

| ¹³C | Downfield shift | Carbon adjacent to nitrogen is significantly deshielded. pressbooks.pub |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 1-methyl-pentylamine, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 101.19, corresponding to its molecular weight. guidechem.comnist.gov A key fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. For a secondary amine like 1-methyl-pentylamine, the IR spectrum would exhibit several key absorption bands. pressbooks.pub A single, sharp N-H stretching band is typically observed in the region of 3300-3500 cm⁻¹. pressbooks.pub Strong, multiple bands corresponding to C-H stretching vibrations of the methyl and pentyl groups appear in the 2800-3000 cm⁻¹ range. Additionally, an N-H bending vibration may be visible around 1500-1650 cm⁻¹. The hydrochloride salt form would show additional or shifted bands corresponding to the N-H₂⁺ group. cdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for Secondary Amines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Sharp, less intense than O-H |

| C-H Stretch | 2800 - 3000 | Strong, multiple bands |

| N-H Bend | 1500 - 1650 | Variable |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. It is particularly well-suited for assessing the purity of 1-methyl-pentylamine and identifying any volatile impurities. epa.gov When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of separated components based on their mass spectra. nih.gov For the analysis of amines by GC, derivatization is often employed to improve peak shape and thermal stability. nih.gov For example, enantiomers of similar amines have been successfully separated and analyzed by GC after derivatization. sigmaaldrich.com

Liquid Chromatography (LC) for Separation and Quantification

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not volatile enough for GC. nih.gov For the analysis of aliphatic amines like 1-methyl-pentylamine, reversed-phase HPLC is a common approach. google.com Due to their lack of a strong chromophore, direct UV detection can be challenging. Therefore, pre-column or post-column derivatization with a UV-active reagent is often necessary to enhance detection sensitivity. google.com This allows for accurate quantification of the compound in various matrices.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. umass.eduumich.eduanalyticaltoxicology.com This technique allows for the qualitative assessment of the consumption of reactants and the formation of products over time. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the gradual disappearance of the reactant spots and the emergence of the product spot. umass.edu

The separation on a TLC plate depends on the differential partitioning of compounds between the stationary phase (typically polar silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). umich.edu For a reaction producing an amine, the product is generally more polar than the corresponding starting materials (e.g., an alkyl halide and a primary amine), though the formation of the hydrochloride salt significantly increases polarity. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A lower Rf value indicates higher polarity and stronger interaction with the stationary phase.

For monitoring a reaction yielding 1-Methyl-pentylamine, a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), would be chosen to achieve clear separation. Visualization of the spots is typically accomplished using ultraviolet (UV) light if the compounds are UV-active, or by staining with an appropriate agent like iodine vapor or a potassium permanganate (B83412) solution, which reacts with the amine functional group. umass.edu

Table 1: Representative TLC Data for Reaction Monitoring

| Compound | Rf Value (Hypothetical) | Observation |

| Starting Material (e.g., 2-Hexanone) | 0.75 | Spot diminishes as the reaction proceeds. |

| 1-Methyl-pentylamine (Product) | 0.40 | Spot appears and intensifies over time. |

| This compound | ~0.05 | Spot remains at the baseline due to high polarity. |

| TLC conditions: Silica gel plate, 7:3 Hexane:Ethyl Acetate mobile phase, visualization with iodine vapor. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental destructive technique used to determine the mass percentages of the constituent elements in a pure compound. This method provides a direct means of verifying the empirical formula and, by extension, the stoichiometry of the synthesized this compound. The experimentally determined mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) are compared against the theoretically calculated values derived from its molecular formula (C₆H₁₆ClN). acs.org

A close correlation between the experimental and theoretical values serves as strong evidence of the compound's purity and correct elemental composition. Significant deviations may indicate the presence of impurities, residual solvents, or an incorrect structure.

Table 2: Elemental Analysis Data for this compound (C₆H₁₆ClN)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 52.34% | 52.31% |

| Hydrogen (H) | 11.71% | 11.78% |

| Nitrogen (N) | 10.17% | 10.15% |

| Chlorine (Cl) | 25.76% | 25.70% |

| Molecular Weight: 137.68 g/mol |

Advanced Analytical Techniques for Structural Elucidation

For an unambiguous confirmation of the molecular structure of this compound, a combination of advanced spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the protonation of the nitrogen atom causes a downfield shift for adjacent protons compared to the free amine. sigmaaldrich.com The signal for the N-H protons in the ammonium (B1175870) salt typically appears as a broad peak.

¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the structure. The carbons closer to the electron-withdrawing ammonium group will resonate at a higher chemical shift (downfield). mpg.de

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Spectrum | Atom | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| ¹H NMR | -CH(NH₂⁺)- | ~3.3 - 3.5 | Multiplet | 1H |

| -N⁺H₂- | ~8.5 - 9.5 | Broad Singlet | 2H | |

| -N⁺-CH₃ | ~2.6 - 2.8 | Triplet | 3H | |

| -CH₂- (adjacent to CH) | ~1.5 - 1.7 | Multiplet | 2H | |

| -CH₂-CH₂- | ~1.2 - 1.4 | Multiplet | 4H | |

| -CH₃ (terminal) | ~0.8 - 1.0 | Triplet | 3H | |

| ¹³C NMR | -CH(NH₂⁺)- | ~55 - 60 | - | - |

| -N⁺-CH₃ | ~35 - 40 | - | - | |

| -CH₂- (adjacent to CH) | ~30 - 35 | - | - | |

| -CH₂- | ~25 - 30 | - | - | |

| -CH₂- | ~20 - 25 | - | - | |

| -CH₃ (terminal) | ~10 - 15 | - | - | |

| Spectra are referenced to a standard and run in a suitable deuterated solvent like D₂O or DMSO-d₆. |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on the molecular weight and fragmentation patterns that aid in structural identification. uni-saarland.de In standard electron ionization (EI) mass spectrometry, the hydrochloride salt is typically analyzed as the volatile free amine, 1-Methyl-pentylamine (C₆H₁₅N, M.W. 101.19 g/mol ). nist.gov The spectrum would show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern is characteristic of aliphatic amines, with the most significant cleavage occurring at the carbon-carbon bond adjacent to the nitrogen (alpha-cleavage), leading to the formation of a stable iminium ion.

Table 4: Expected Mass Spectrometry Fragmentation Data for 1-Methyl-pentylamine

| m/z | Ion Fragment | Interpretation |

| 101 | [C₆H₁₅N]⁺ | Molecular Ion (M⁺) |

| 86 | [M - CH₃]⁺ | Loss of a methyl group |

| 58 | [CH(CH₃)NHCH₃]⁺ | Alpha-cleavage, the most stable and abundant fragment |

| 44 | [CH₂NHCH₃]⁺ | Rearrangement and cleavage |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is distinct from its free amine counterpart. The most notable feature is the presence of strong, broad absorption bands corresponding to the stretching vibrations of the secondary ammonium group (N-H⁺), which typically appear in the 2250-2700 cm⁻¹ range. researchgate.net

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960-2850 | C-H stretch | Alkyl groups (-CH₃, -CH₂, -CH) |

| ~2700-2250 | N-H stretch (broad, strong) | Secondary ammonium salt (R₂N⁺H₂) |

| ~1600-1500 | N-H bend | Secondary ammonium salt (R₂N⁺H₂) |

| ~1470-1450 | C-H bend | Alkyl groups |

Theoretical and Computational Studies of 1 Methyl Pentylamine Hydrochloride

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of 1-methyl-pentylamine hydrochloride are crucial determinants of its physical and chemical properties. The molecule consists of a protonated secondary amine, where the nitrogen atom is bonded to a methyl group, a pentyl group, and a hydrogen atom, with a chloride anion providing charge balance. The presence of multiple single bonds in the pentyl chain allows for significant conformational freedom.

Conformational analysis of similar short-chain alkylammonium salts has been performed using a combination of theoretical calculations and experimental methods like NMR spectroscopy. researchgate.net For this compound, theoretical studies would typically involve a systematic search of the potential energy surface to identify stable conformers. This is often achieved using molecular mechanics (MM) force fields or more accurate quantum mechanical methods like Density Functional Theory (DFT).

Studies on analogous linear alkylamines reveal that the stability of different conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative interactions. uc.ptstfc.ac.uk In the protonated form, the electrostatic interaction between the positively charged ammonium (B1175870) group and the chloride anion, as well as with polar solvent molecules, plays a significant role in determining the preferred conformation. researchgate.net For instance, in related fluorinated alkylammonium salts, a "gauche effect" is observed, where the electrostatic attraction between the positive nitrogen and an electronegative substituent is a key factor. researchgate.net

A theoretical conformational search for this compound would likely identify several low-energy structures corresponding to different rotational isomers (rotamers) of the pentyl chain. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies.

Table 1: Representative Torsion Angles in 1-Methyl-pentylamine

| Torsion Angle | Description | Expected Range (degrees) |

|---|---|---|

| C-N-C1-C2 | Defines the orientation of the pentyl chain relative to the methyl group. | ~60 (gauche), ~180 (anti) |

| N-C1-C2-C3 | First torsion angle of the pentyl chain. | ~60 (gauche), ~180 (anti) |

| C1-C2-C3-C4 | Second torsion angle of the pentyl chain. | ~60 (gauche), ~180 (anti) |

| C2-C3-C4-C5 | Third torsion angle of the pentyl chain. | ~60 (gauche), ~180 (anti) |

Note: This table represents the key dihedral angles that define the conformation of the molecule. Actual values would be determined by computational energy minimization.

Electronic Structure Calculations

Electronic structure calculations, primarily using Density Functional Theory (DFT), are employed to understand the distribution of electrons within the this compound molecule. These calculations provide fundamental insights into its reactivity, spectroscopic properties, and intermolecular interactions.

DFT calculations can determine various electronic properties, such as the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability. For the protonated amine, the HOMO is typically localized on the chloride anion, while the LUMO is associated with the alkylammonium cation.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. For this compound, the ESP map would show a region of high positive potential around the ammonium group (-NH2+-) and a negative potential localized on the chloride ion. The pentyl chain would exhibit a largely nonpolar character. This charge distribution is fundamental to how the molecule interacts with its environment, including solvent molecules and potential biological targets.

Note: The specific values for these properties would require dedicated DFT calculations for the this compound ion pair.

Reaction Pathway Modeling and Mechanistic Prediction

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 1-methyl-pentylamine, a common synthetic route is the reductive amination of pentanal with methylamine (B109427) or the reductive methylation of pentylamine. masterorganicchemistry.comorganic-chemistry.org This process involves the initial formation of an imine (or iminium ion) intermediate, which is subsequently reduced to the final amine. nih.gov

Theoretical modeling can map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov Using DFT, researchers can calculate the activation energy for each step of the reaction, allowing for the identification of the rate-determining step. For the reductive amination forming 1-methyl-pentylamine, computational studies would likely model the nucleophilic attack of the amine on the carbonyl carbon, the subsequent dehydration to form the C=N double bond of the imine, and finally, the hydride transfer from a reducing agent (like NaBH₃CN or NaBH(OAc)₃) to the imine carbon. masterorganicchemistry.comnih.gov

A computational study on the reductive amination of acetaldehyde (B116499) with methylamine using DFT with the M062X functional found that the formation and subsequent reduction of the imine is energetically favored over the direct reduction of the starting aldehyde. nih.gov The calculations highlighted the crucial role of acid catalysts in stabilizing the transition states. Similar computational approaches applied to the synthesis of 1-methyl-pentylamine would provide detailed mechanistic insights, helping to optimize reaction conditions for higher yield and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the behavior of molecules over time. An MD simulation of this compound, typically in an aqueous solution, would track the positions and velocities of all atoms in the system, governed by a molecular mechanics force field.

Such simulations can reveal detailed information about the solvation of the ionic compound. They would show how water molecules arrange themselves around the charged ammonium headgroup and the chloride anion, forming distinct hydration shells. diva-portal.org The positively charged -NH2+- group would form strong hydrogen bonds with the oxygen atoms of surrounding water molecules, while the chloride anion would interact favorably with the hydrogen atoms of water. The hydrophobic pentyl chain would influence the local water structure, promoting water-water hydrogen bonds around the nonpolar tail.

MD simulations are also used to study the dynamic properties of the solute. This includes calculating the diffusion coefficient of the 1-methyl-pentylammonium cation and the chloride anion, and analyzing the conformational dynamics of the flexible pentyl chain. By analyzing the simulation trajectory, one can observe the timescales of conformational transitions and the lifetime of hydrogen bonds between the solute and solvent. Studies on similar alkylammonium chlorides in aqueous solutions have shown they can form various organized assemblies, such as micelles, depending on concentration and other conditions. nih.gov

Computational Approaches to Molecular Interactions

Understanding the non-covalent interactions between this compound and other molecules is key to predicting its behavior in various environments. Computational methods can quantify these interactions, which include hydrogen bonding, electrostatic interactions, and van der Waals forces.

A primary interaction in the system is the strong electrostatic attraction and hydrogen bonding between the protonated amine (cation) and the chloride (anion). acs.org In solution, these ions will also interact strongly with solvent molecules. Computational studies, often combining quantum mechanics with molecular mechanics (QM/MM) or using high-level DFT, can analyze these interactions in detail.

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize the specific bonds. researchgate.net For example, an NCI plot would visually distinguish between strong, attractive hydrogen bonds (e.g., N-H···Cl) and weaker van der Waals interactions along the alkyl chain. Energy decomposition analysis (EDA) is another powerful technique that can dissect the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. These analyses provide a quantitative understanding of what holds the molecular complexes together. For instance, studies on other systems have shown that hydrogen bonds involving chloride anions are critical in maintaining structural frameworks. acs.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-pentylamine |

| N-methylpentylamine |

| Pentanal |

| Methylamine |

| Pentylamine |

| Acetaldehyde |

| Sodium cyanoborohydride (NaBH₃CN) |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) |

| 2-fluoroethylamine hydrochloride |

Research Applications and Contributions to Chemical and Biochemical Sciences

Role as a Synthetic Building Block in Complex Molecular Construction

1-Methyl-pentylamine hydrochloride serves as a versatile and fundamental building block in synthetic organic chemistry, providing an essential scaffold for the construction of more complex molecules. cymitquimica.com Its structure, featuring a secondary amine, is key to its utility, allowing for a variety of chemical transformations and incorporation into larger molecular frameworks. This makes it a valuable component in the fields of drug discovery and materials science. cymitquimica.com

Intermediate in Pharmaceutical Compound Synthesis (e.g., Ibandronate Sodium Precursors)

A significant application of this compound is its role as a crucial intermediate in the synthesis of pharmaceutical compounds, most notably Ibandronate Sodium. researchgate.net Ibandronate Sodium is a nitrogen-containing bisphosphonate utilized in the management of bone diseases. The synthesis of this drug involves several steps where derivatives of 1-methyl-pentylamine are essential.

Several patented processes highlight the importance of 1-methyl-pentylamine-derived intermediates. google.comgoogleapis.com One common synthetic route involves the preparation of 3-[N-(methylpentyl)amino]propionic acid hydrochloride, a key precursor to Ibandronate Sodium. google.com This intermediate can be synthesized through various pathways. For instance, N-methyl-N-pentylamine can be reacted with methyl acrylate, and the resulting ester is then hydrolyzed to yield the desired propionic acid derivative. googleapis.com An alternative method involves the reaction of N-methyl-N-pentylamine oxalate (B1200264) with methyl-3-bromopropionate to form an ester intermediate, which is subsequently hydrolyzed. google.com

Another approach begins with the reaction of N-methylbenzylamine with 1-bromopentane (B41390) to produce N-methyl, N-pentyl benzylamine. google.comgoogleapis.com This is followed by debenzylation to yield N-methyl, N-pentylamine, which is then further reacted to form the 3-[N-(methylpentyl)amino]propionic acid hydrochloride intermediate. google.comgoogleapis.com This key intermediate then undergoes bisphosphorylation using reagents like phosphorous acid and phosphorous trichloride, followed by treatment with a sodium source to produce the final Ibandronate Sodium salt. google.com The consistent use of 1-methyl-pentylamine derivatives across these synthetic strategies underscores its critical role in the production of this important pharmaceutical agent.

| Intermediate | Precursors | Reagents | Final Product |

| 3-[N-(methylpentyl)amino]propionic acid hydrochloride | N-methyl-N-pentylamine, methyl acrylate | - | Ibandronate Sodium |

| 3-[N-(methylpentyl)amino]propionate | N-methyl-N-pentylamine oxalate, methyl-3-bromopropionate | - | Ibandronate Sodium |

| N-methyl, N-pentylamine | N-methylbenzylamine, 1-bromopentane | Palladium on carbon (catalyst) | Ibandronate Sodium |

Precursor for Diversified Organic Molecules

Beyond its specific application in pharmaceutical synthesis, this compound is a valuable precursor for a diverse range of organic molecules. cymitquimica.com Its utility as a building block extends to various areas of chemical synthesis. For example, it can be used as an organic structure-directing agent in the preparation of microporous silicoaluminophosphate (SAPO) molecular sieves. sigmaaldrich.com

Furthermore, it serves as a reactant in the synthesis of more complex molecules such as N'-tert-butyl-N-methyl-N-pentylsulfamide and 1-methyl-3-(methylpentylamino)-4-(phenylseleno)1H-pyrrole-2,5-dione. sigmaaldrich.com The versatility of the amine group allows for its participation in a wide array of chemical reactions, making it a foundational component for constructing intricate molecular architectures. ontosight.ai

Applications in Analytical Method Development and Validation

The development and validation of analytical methods are crucial for ensuring the quality and purity of pharmaceutical intermediates and active pharmaceutical ingredients. ijrpb.comeuropa.eu In the context of Ibandronate Sodium synthesis, methods for the analysis of its precursor, 3-(N-methyl-N-pentylamine) propionic acid hydrochloride (ISB), and its related impurities are essential. tsijournals.com

A validated gas chromatography (GC) method has been developed for the quantification of process-related impurities in ISB. tsijournals.com This method is crucial for quality control during the manufacturing process. Additionally, reverse-phase high-performance liquid chromatography (RP-HPLC) is a common technique used for the analysis of N-methylpentylamine. A typical mobile phase for this analysis consists of a mixture of acetonitrile, water, and an acidifier like phosphoric acid. For applications requiring detection by mass spectrometry (MS), a volatile acid such as formic acid is used instead of phosphoric acid. These analytical methods are vital for monitoring the purity of intermediates and ensuring the final product meets regulatory standards. researchgate.net

Exploration of Biological Activities in In Vitro Systems

Enzymatic Reaction Studies (e.g., Substrate for Aminases, Reductases)

1-Methyl-pentylamine and its derivatives have been utilized in the study of various enzymatic reactions, particularly those involving aminases and reductases. For instance, studies on pyrroloquinoline quinone-dependent quinoprotein alcohol dehydrogenase have shown that primary amines, including pentylamine, can act as activators for the enzyme. tandfonline.com While this study focused on pentylamine, it highlights the interaction of such amines with enzyme active sites.

More directly, research on amine dehydrogenases (AmDHs) has explored the kinetic resolution of various amines. nih.govuva.nl These enzymes can be used for the stereoselective synthesis of chiral amines, which are important building blocks for pharmaceuticals. While specific studies on 1-methyl-pentylamine as a substrate for these enzymes are not extensively detailed in the provided results, the general activity of AmDHs on structurally similar amines suggests its potential as a substrate or inhibitor in such enzymatic systems. nih.govuva.nl Similarly, ene-reductases, often used in cascade reactions with AmDHs, have been studied with a variety of unsaturated carbonyl substrates to produce chiral intermediates that can be subsequently aminated. researchgate.nettudelft.nl The compatibility of these enzyme systems with various amine structures opens avenues for the biocatalytic synthesis involving derivatives of 1-methyl-pentylamine.

Investigation of Molecular and Cellular Interactions

The study of how small molecules interact with biological systems at a molecular and cellular level is fundamental to drug discovery and toxicology. While direct studies on the molecular and cellular interactions of this compound are not abundant, related amine compounds have been investigated. For example, amphiphilic derivatives of neamine (B104775) have been studied for their interactions with lipopolysaccharides in the outer membrane of bacteria like Pseudomonas aeruginosa. asm.org

Furthermore, methylated polyamine analogues are used as tools to investigate the cellular functions of natural polyamines and the enzymes involved in their metabolism. researchgate.net These studies often utilize non-metabolizable analogues to probe specific biological pathways without the complication of metabolic interconversion. Although not directly 1-methyl-pentylamine, these studies on related methylated amines provide a framework for how such a compound might be used to probe biological systems, for instance, by studying its interaction with enzymes, receptors, or its effect on cellular processes like proliferation. researchgate.net

Mechanism of Action Studies in Biological Contexts

Given the lack of specific studies on the biological modulation of this compound, there is consequently no information on its mechanism of action in biological contexts. Mechanistic studies typically follow the observation of a specific biological effect.

Development of Chemical Probes and Ligands in Biological Chemistry (e.g., PROTAC Linkers)

The utility of a chemical compound as a probe or ligand is dependent on its ability to specifically interact with a biological target.

Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. rsc.org There is no evidence in the current literature to suggest that this compound has been developed or utilized as a chemical probe. Its simple structure lacks the specific functionalities typically required for high-affinity and selective binding to a biological target.

PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. nih.gov They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Alkylamines and polyethylene (B3416737) glycol (PEG) chains are common components of these linkers. nih.govacs.orgmtoz-biolabs.com The linker's length and composition are critical for the PROTAC's efficacy. While simple amines can be part of these linker structures, there are no specific reports of this compound being used directly in the synthesis of PROTAC linkers. The synthesis of PROTACs typically involves the coupling of more complex, functionalized building blocks.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-methyl-pentylamine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of pentylamine derivatives followed by hydrochloric acid neutralization. Key steps include:

- Precursor selection : Use high-purity pentylamine derivatives to minimize side reactions.

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Purification : Recrystallization in ethanol or methanol ensures removal of unreacted amines and byproducts. Always validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) are recommended .

- Safety protocols : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Neutralize spills with 5% acetic acid followed by water .

Q. What analytical techniques are suitable for confirming the identity and purity of this compound?

- Methodological Answer :

- Structural confirmation : FT-IR for amine and hydrochloride functional groups (N-H stretch ~3300 cm⁻¹, Cl⁻ ~600 cm⁻¹) .

- Purity assessment : Ion chromatography for chloride content validation (target: 99%±1%) and Karl Fischer titration for moisture analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Controlled experiments : Systematically test solubility in polar (water, DMSO) vs. non-polar solvents (ethyl acetate) under varying temperatures (20–60°C).

- Data reconciliation : Compare results with computational models (e.g., COSMO-RS) to identify discrepancies caused by solvent polarity or ionic strength .

- Documentation : Report solvent batch purity (e.g., HPLC-grade) and ambient humidity, as hydrochloride salts are moisture-sensitive .

Q. What experimental design strategies optimize the scalability of this compound synthesis?

- Methodological Answer :

- Factorial design : Use a 2³ factorial approach to test variables like temperature (25–50°C), reaction time (6–24 hours), and HCl stoichiometry (1.0–1.5 equivalents) .

- Process analytics : In-line pH monitoring ensures consistent neutralization. Scale-down studies identify critical parameters (e.g., mixing efficiency) for pilot-scale transitions .

Q. How can degradation pathways of this compound be characterized under accelerated stability conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Degradant identification : LC-MS/MS detects primary breakdown products (e.g., dealkylated amines or oxidation byproducts).

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions .

Q. What strategies mitigate interference from counterions in biological assays involving this compound?

- Methodological Answer :

- Counterion controls : Use equimolar sodium or potassium chloride in control experiments to isolate biological effects attributable to the amine moiety.

- Dialysis or filtration : Remove excess chloride ions via centrifugal filtration (3 kDa cutoff) pre-assay .

- Validation : Compare activity with freebase analogues (if soluble) to confirm hydrochloride-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.